molecular formula C5H7Br B12946241 Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI)

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI)

Cat. No.: B12946241
M. Wt: 147.01 g/mol
InChI Key: YGPKSFISHDZFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is an organic compound with the molecular formula C5H7Br. It is a derivative of cyclobutane, where a bromine atom is attached to the first carbon and a methylene group is attached to the third carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) can be synthesized through several methods. One common synthetic route involves the bromination of 3-methylene-cyclobutanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of cyclobutane derivatives with different functional groups.

    Addition: Formation of halogenated or alkylated cyclobutane derivatives.

    Elimination: Formation of cyclobutene derivatives.

Scientific Research Applications

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methylene group provide reactive sites for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methylene group in the cyclobutane ring makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-3-methylidenecyclobutane

InChI

InChI=1S/C5H7Br/c1-4-2-5(6)3-4/h5H,1-3H2

InChI Key

YGPKSFISHDZFTK-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.